
1H-imidazole 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique properties due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical characteristics. Imidazoles are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole 2,2,2-trifluoroacetate typically involves the reaction of imidazole with trifluoroacetic anhydride or trifluoroacetic acid. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product. The process can be summarized as follows:
- Imidazole is dissolved in an appropriate solvent, such as dichloromethane or acetonitrile.
- Trifluoroacetic anhydride or trifluoroacetic acid is added dropwise to the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by filtration or extraction and purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including antifungal, antibacterial, and anticancer drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and functional materials.
Wirkmechanismus
The mechanism of action of 1H-imidazole 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and catalytic processes. The trifluoroacetate group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole: The parent compound without the trifluoroacetate group.
1-Methylimidazole: A methyl-substituted derivative of imidazole.
1-Phenylimidazole: A phenyl-substituted derivative of imidazole.
Uniqueness: 1H-Imidazole 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and enhanced reactivity. This makes it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C5H5F3N2O2 |
|---|---|
Molekulargewicht |
182.10 g/mol |
IUPAC-Name |
1H-imidazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H4N2.C2HF3O2/c1-2-5-3-4-1;3-2(4,5)1(6)7/h1-3H,(H,4,5);(H,6,7) |
InChI-Schlüssel |
KAIPJQCQNJYTCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)
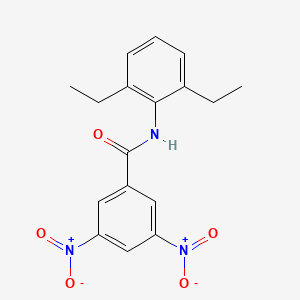
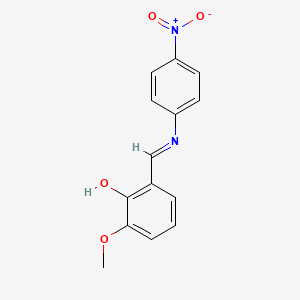


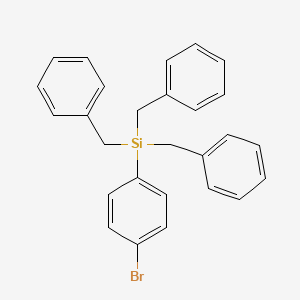
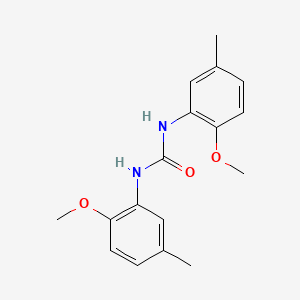
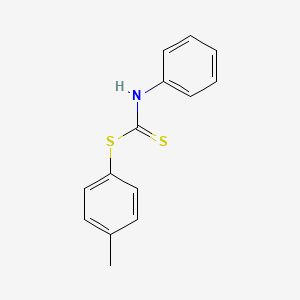
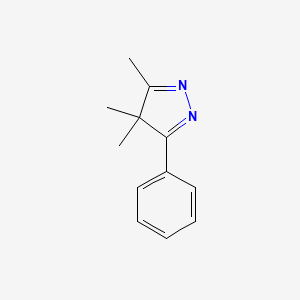
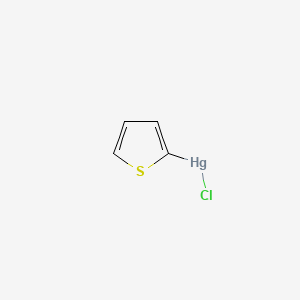
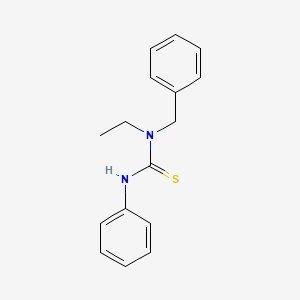
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)
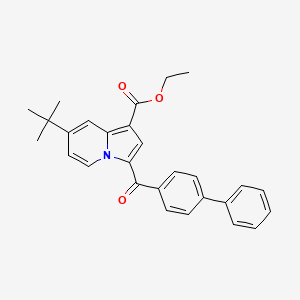
![4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)
